sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate
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Overview
Description
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate is a complex organic compound with a unique structure that includes a sodium ion, a hydroxy group, and a tetrahydrobenzo annulen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tetrahydrobenzo annulen ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the acetic acid moiety: This can be done through carboxylation reactions.
Addition of the sodium ion: This is typically achieved by neutralizing the acid with a sodium hydroxide solution.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the double bond.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
Scientific Research Applications
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate exerts its effects involves interactions with specific molecular targets. The hydroxy group and the tetrahydrobenzo annulen ring may interact with enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as modulation of inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)propionic acid
- Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)butyric acid
Uniqueness
Sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)acetic acid;hydrate is unique due to its specific structure, which includes a hydroxy group and a tetrahydrobenzo annulen ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H16NaO4+ |
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Molecular Weight |
259.25 g/mol |
IUPAC Name |
sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate |
InChI |
InChI=1S/C13H14O3.Na.H2O/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16;;/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15);;1H2/q;+1;/b10-8+;; |
InChI Key |
FCHWTCFJPQOCCJ-PIHABLKOSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O.O.[Na+] |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O.O.[Na+] |
Origin of Product |
United States |
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